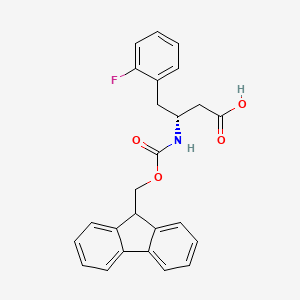

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

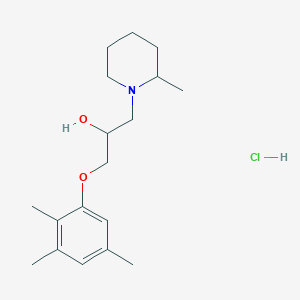

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid, also known as Fmoc-FFB, is an important component of the Fmoc-based solid phase peptide synthesis (SPPS) process. Fmoc-FFB is a derivative of the amino acid phenylalanine, and is used in the Fmoc-SPPS process to protect the N-terminus of peptides from oxidation and other reactions. Fmoc-FFB is a versatile and widely used reagent in the synthesis of peptides, and has numerous applications in scientific research, drug discovery, and laboratory experiments.

科学的研究の応用

Synthesis and Fluorescence Properties

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid has been utilized in the synthesis of aromatic d-amino acids with fluorescent properties. These compounds, once synthesized, can be easily incorporated into peptide sequences by solid-phase peptide synthesis using the Fmoc strategy. The fluorescence properties of these compounds are significant, with specific amino acids showing maximum emission at different wavelengths, providing valuable tools for biochemical and medical research (Maity et al., 2015).

Role in NMR Spectroscopy

The compound has also been utilized in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, showcasing distinct conformational preferences and being used in probes and medicinal chemistry. This is due to their ability to be sensitively detected by 19F NMR, offering a valuable tool for the detailed study of molecular structures (Tressler & Zondlo, 2014).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound, such as Fmoc-amino acids, have been compared for their efficiencies as derivatization reagents in the analysis of amino acids by liquid chromatography-electrospray-tandem mass spectrometry (LC-ESI-MS/MS). This research is crucial for the development of sensitive and precise analytical methods for amino acid quantification, which has wide applications in biochemical and medical research (Uutela et al., 2009).

Biomedical Research and Hydrogel Development

The compound plays a critical role in the design and development of novel hydrogelators, biomaterials, and therapeutics. Structural and supramolecular features of Fmoc amino acids are being extensively studied to harness these properties, emphasizing its potential in biomedical research and industry (Bojarska et al., 2020).

Solid Phase Peptide Synthesis (SPPS)

This compound is pivotal in Solid Phase Peptide Synthesis (SPPS), a method used for synthesizing peptides and proteins in the field of bioorganic chemistry. The advancements in SPPS methodology, including the introduction of various solid supports, linkages, and side-chain protecting groups, have significantly been influenced by the use of Fmoc amino acids (Fields & Noble, 2009).

特性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZZXPYYCHIOHR-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)

![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)

![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)